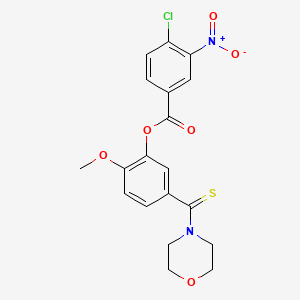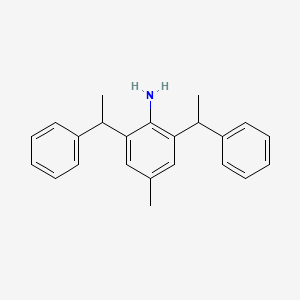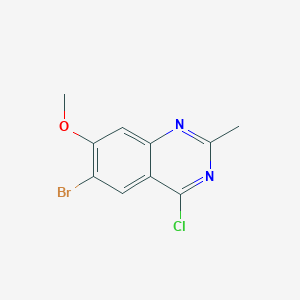
2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate is an organic compound belonging to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Métodos De Preparación
The synthesis of 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate can be achieved through multistep synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The process typically involves the use of organoboron reagents and palladium catalysts under specific reaction conditions .
Análisis De Reacciones Químicas
2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to interact with focal adhesion kinase 1, a protein involved in cellular signaling and regulation . This interaction can lead to various biological effects, depending on the specific context and conditions.
Comparación Con Compuestos Similares
2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate is similar to other phenylmorpholines, which also contain a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond . Some similar compounds include:
- Phenylmorpholine
- Benzamides
- Aminophenyl ethers
- Methoxyanilines
Propiedades
Fórmula molecular |
C19H17ClN2O6S |
|---|---|
Peso molecular |
436.9 g/mol |
Nombre IUPAC |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C19H17ClN2O6S/c1-26-16-5-3-12(18(29)21-6-8-27-9-7-21)11-17(16)28-19(23)13-2-4-14(20)15(10-13)22(24)25/h2-5,10-11H,6-9H2,1H3 |
Clave InChI |
DWGRSUCAJDJZFB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B12501863.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12501868.png)
![3-Fluoro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12501873.png)

![N-{[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12501877.png)

![4-Iodobenzyl (3s,5s,7s)-tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B12501882.png)
![methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate](/img/structure/B12501893.png)

![2-{2-[(Tert-butoxycarbonyl)amino]-3-phenylpropanamido}-4-methylpentanoic acid](/img/structure/B12501904.png)
![1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B12501914.png)

![4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine](/img/structure/B12501925.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12501930.png)
